molecular formula C17H10FN3OS B2973418 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 330190-45-9

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No. B2973418
M. Wt: 323.35
InChI Key: HVORKMNAWKPNOD-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide, also known as CTB, is a synthetic compound that has been widely used in scientific research. CTB belongs to the class of thiazole compounds, which have been shown to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Spectroscopic and Theoretical Investigations

The study of substituent- and aggregation-related dual fluorescence effects in 2-amino-1,3,4-thiadiazoles has revealed intriguing properties regarding the fluorescence emission spectra of these compounds. Depending on the structural composition of the resorcylic system, variations in emission bands were observed. This suggests the potential of these fluorophores as ideal fluorescence probes for applications in biology and molecular medicine due to their specific molecular aggregation and charge transfer processes within the molecules (Budziak et al., 2019).

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles has demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines. This suggests a significant potential for the development of antitumor agents based on the structural frameworks of benzothiazoles, highlighting the critical role of fluorine substitutions in enhancing the antitumor specificity and efficacy of these compounds (Hutchinson et al., 2001).

Antibacterial and Antimicrobial Activities

A study on new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcased promising activity against various bacterial strains. The presence of fluorine atoms within these compounds' structures significantly enhances their antimicrobial efficacy, indicating their potential utility in the development of new antibacterial drugs (Holla et al., 2003).

Aggregation-Induced Emission Enhancement

Research into phenylbenzoxazole-based organic compounds has identified a specific three-dimensional #-shaped cross stacking between molecules in the solid/aggregated state, driven by C–H···π interaction and hydrogen bonds. This molecular arrangement leads to significant emission enhancement in the solid state, opening new avenues for the development of solid-state luminescent materials (Qian et al., 2012).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVORKMNAWKPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

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